

Structural Characterization of 9-Methyldecanoic Acid: A Technical Guide

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Compound of Interest

Compound Name:	9-Methyldecanoic acid
CAS No.:	1119-63-7
Cat. No.:	B073587

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) with the chemical formula $C_{11}H_{22}O_2$. As a member of the fatty acid family, it plays a role as a nutrient, a component of cell membranes, and an energy source. The structural elucidation of such molecules is fundamental for understanding their biological activity, metabolism, and potential therapeutic applications. This technical guide provides a comprehensive overview of the analytical techniques and expected data for the structural characterization of **9-methyldecanoic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **9-methyldecanoic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **9-Methyldecanoic Acid**

Property	Value	Source
IUPAC Name	9-methyldecanoic acid	PubChem
Molecular Formula	C ₁₁ H ₂₂ O ₂	PubChem
Molecular Weight	186.29 g/mol	PubChem
CAS Number	1119-63-7	PubChem
Canonical SMILES	<chem>CC(C)CCCCCCCC(=O)O</chem>	PubChem
InChI Key	VSAJTRPXXNCHGB- UHFFFAOYSA-N	PubChem

Spectroscopic and Chromatographic Data

The structural confirmation of **9-methyldecanoic acid** relies on a combination of spectroscopic and chromatographic techniques. Due to the higher volatility of its esterified form, Gas Chromatography-Mass Spectrometry (GC-MS) is often performed on the methyl ester derivative, methyl 9-methyldecanoate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acids. For analysis, **9-methyldecanoic acid** is typically derivatized to its more volatile fatty acid methyl ester (FAME), methyl 9-methyldecanoate.

Table 2: Predicted Mass Spectrometry Data for Methyl 9-Methyldecanoate

m/z	Predicted Fragment	Interpretation
200	[M] ⁺	Molecular Ion
169	[M-OCH ₃] ⁺	Loss of methoxy group
157	[M-C ₃ H ₇] ⁺	Loss of isopropyl group
143	[M-C ₄ H ₇ O] ⁺	Cleavage at C7-C8
87	[CH ₃ OCO(CH ₂) ₂] ⁺	McLafferty rearrangement
74	[CH ₃ OCOH ₂] ⁺	McLafferty rearrangement ion
57	[C ₄ H ₉] ⁺	Isopropyl group fragment
43	[C ₃ H ₇] ⁺	Isopropyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of **9-methyldecanoic acid**. The predicted chemical shifts are based on the analysis of similar branched-chain fatty acids.

Table 3: Predicted ¹H NMR Spectral Data for **9-Methyldecanoic Acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5	Singlet (broad)	1H	-COOH
~2.35	Triplet	2H	H-2 (-CH ₂ -COOH)
~1.63	Quintet	2H	H-3 (-CH ₂ -CH ₂ -COOH)
~1.50	Multiplet	1H	H-9 (-CH(CH ₃) ₂)
~1.2-1.4	Multiplet	10H	H-4 to H-8 (-(CH ₂) ₅ -)
~0.86	Doublet	6H	H-10, H-11 (-CH(CH ₃) ₂)

Table 4: Predicted ^{13}C NMR Spectral Data for **9-Methyldecanoic Acid**

Chemical Shift (ppm)	Assignment
~180	C-1 (-COOH)
~39.0	C-8
~34.0	C-2
~29.0-29.5	C-4, C-5, C-6
~27.2	C-7
~28.0	C-9
~24.7	C-3
~22.7	C-10, C-11

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMES)

- Objective: To convert **9-methyldecanoic acid** into its more volatile methyl ester for GC-MS analysis.
- Reagents: 2% (v/v) sulfuric acid in methanol, n-hexane, saturated sodium chloride solution.
- Procedure:
 - To 1 mg of the fatty acid sample, add 2 mL of 2% sulfuric acid in methanol.
 - Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.
 - After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

- Vortex the mixture for 1 minute to extract the FAMES into the hexane layer.
- Centrifuge at 2000 rpm for 5 minutes to achieve phase separation.
- Carefully transfer the upper hexane layer containing the FAMES to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold: 10 minutes at 250°C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation

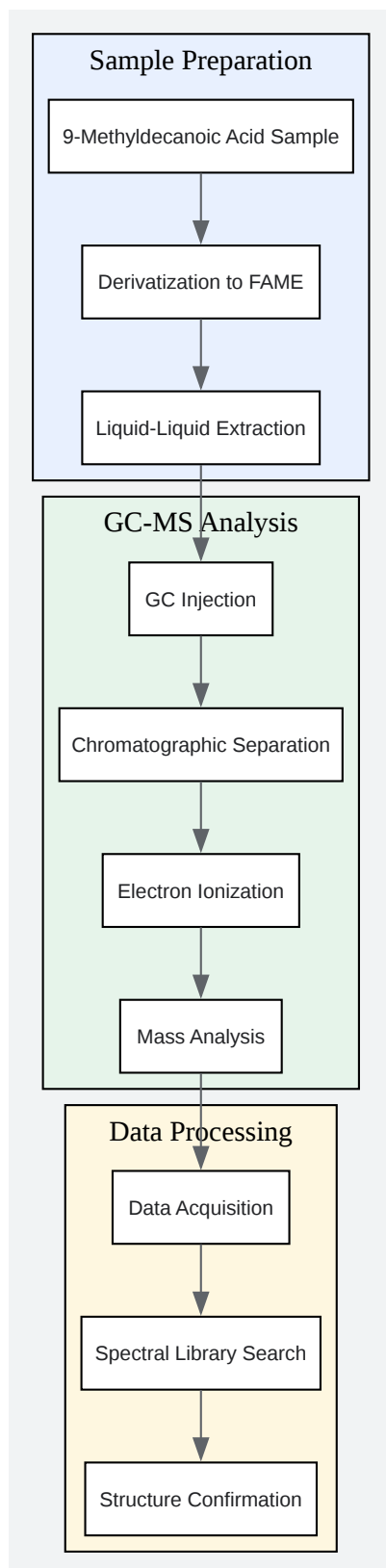
- Objective: To prepare a solution of **9-methyldecanoic acid** suitable for NMR analysis.
- Reagents: Deuterated chloroform (CDCl_3) with 0.03% (v/v) tetramethylsilane (TMS).
- Procedure:
 - Dissolve 5-10 mg of **9-methyldecanoic acid** in approximately 0.7 mL of CDCl_3 in a 5 mm NMR tube.
 - Cap the tube and gently vortex to ensure complete dissolution.

2. NMR Instrumentation and Parameters

- Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
- ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 16 ppm
- ^{13}C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for structural characterization and a typical experimental workflow for GC-MS analysis.

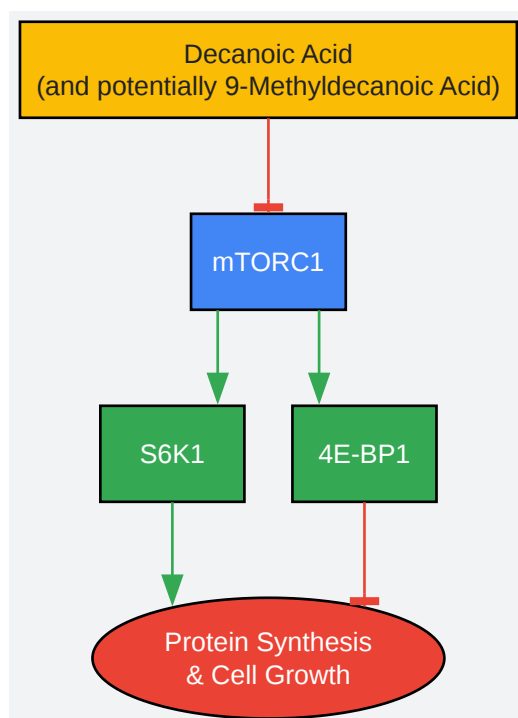


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Caption: Experimental workflow for GC-MS analysis of **9-Methyldecanoic Acid**.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively elucidated for **9-methyldecanoic acid**, its straight-chain analog, decanoic acid, has been shown to inhibit the mTORC1 signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, and metabolism. The inhibitory effect of decanoic acid on mTORC1 is independent of glucose and insulin signaling. Given the structural similarity, it is plausible that **9-methyldecanoic acid** could have similar effects, a hypothesis that warrants further investigation.



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Caption: Proposed inhibitory effect on the mTORC1 signaling pathway.

Conclusion

The structural characterization of **9-methyldecanoic acid** is readily achievable through standard analytical techniques, primarily GC-MS and NMR spectroscopy. This guide provides the foundational data and methodologies for researchers to confidently identify and quantify this branched-chain fatty acid. Further research into its biological activities, including its potential interaction with signaling pathways such as mTORC1, will be crucial in uncovering its full therapeutic and physiological significance.

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References

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